molecular formula C15H15N3O3 B15075620 1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea CAS No. 13550-68-0

1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea

Cat. No.: B15075620
CAS No.: 13550-68-0
M. Wt: 285.30 g/mol
InChI Key: KQJSNQPZXALUGP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with dimethyl groups and the other with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 2,4-dimethylaniline with 4-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Reduction: 1-(2,4-Dimethylphenyl)-3-(4-aminophenyl)urea.

    Oxidation: 1-(2,4-Dimethylphenyl)-3-(4-nitrosophenyl)urea.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The nitro group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(2,4-Dimethylphenyl)-3-(4-aminophenyl)urea: Similar structure but with an amine group instead of a nitro group.

    1-(2,4-Dimethylphenyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of a nitro group.

    1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a nitro group.

Uniqueness: 1-(2,4-Dimethylphenyl)-3-(4-nitrophenyl)urea is unique due to the presence of both dimethyl and nitro substituents, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the dimethyl groups can influence the compound’s hydrophobicity and steric interactions.

Properties

CAS No.

13550-68-0

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C15H15N3O3/c1-10-3-8-14(11(2)9-10)17-15(19)16-12-4-6-13(7-5-12)18(20)21/h3-9H,1-2H3,(H2,16,17,19)

InChI Key

KQJSNQPZXALUGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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